molecular formula C11H9F2NO2 B12858850 4-(2,2-Difluoroethoxy)benzoylacetonitrile

4-(2,2-Difluoroethoxy)benzoylacetonitrile

Cat. No.: B12858850
M. Wt: 225.19 g/mol
InChI Key: FIPVPZOXWVMVBU-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)benzoylacetonitrile (CAS: 1179604-29-5) is a nitrile-containing aromatic compound with the molecular formula C₁₀H₉F₂NO and a molar mass of 197.18 g/mol . Its structure features a benzoylacetonitrile backbone substituted with a 2,2-difluoroethoxy group at the para position.

Properties

Molecular Formula

C11H9F2NO2

Molecular Weight

225.19 g/mol

IUPAC Name

3-[4-(2,2-difluoroethoxy)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C11H9F2NO2/c12-11(13)7-16-9-3-1-8(2-4-9)10(15)5-6-14/h1-4,11H,5,7H2

InChI Key

FIPVPZOXWVMVBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC#N)OCC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)benzoylacetonitrile typically involves the reaction of 4-hydroxybenzoylacetonitrile with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the difluoroethoxy group, yielding the desired product.

Industrial Production Methods

Industrial production of 4-(2,2-Difluoroethoxy)benzoylacetonitrile may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)benzoylacetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,2-Difluoroethoxy)benzoylacetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

2-Fluoro-4-methoxyphenylacetonitrile

  • Molecular Formula: C₉H₇FNO
  • Molar Mass : 163.16 g/mol
  • Key Substituents : Methoxy (-OCH₃) and fluorine at the ortho position relative to the acetonitrile group.
  • Comparison: The methoxy group in this compound is less electron-withdrawing than the difluoroethoxy group in 4-(2,2-difluoroethoxy)benzoylacetonitrile, leading to reduced electrophilicity at the nitrile group.

2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile

  • Molecular Formula: C₁₅H₁₂FNO
  • Molar Mass : 241.26 g/mol
  • Key Substituents : Benzyloxy (-OCH₂C₆H₅) and fluorine at the para position.
  • Comparison :
    • The bulky benzyloxy group introduces steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the smaller difluoroethoxy group in the target compound.
    • The higher molecular weight (241.26 g/mol vs. 197.18 g/mol) could impact pharmacokinetic properties, such as metabolic stability and tissue penetration .

N-(2-(4-Ethylphenoxy)ethyl)acetamide

  • Molecular Formula: C₁₂H₁₇NO₂
  • Molar Mass : 207.27 g/mol
  • Key Substituents: Ethylphenoxy and acetamide groups.
  • Comparison: The acetamide group replaces the nitrile functionality, altering the compound’s hydrogen-bonding capacity and solubility in polar solvents. The ethylphenoxy substituent is less electronegative than the difluoroethoxy group, resulting in weaker electron-withdrawing effects and lower chemical reactivity .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Reactivity Profile
4-(2,2-Difluoroethoxy)benzoylacetonitrile C₁₀H₉F₂NO 197.18 2,2-Difluoroethoxy, nitrile High electrophilicity, moderate lipophilicity
2-Fluoro-4-methoxyphenylacetonitrile C₉H₇FNO 163.16 Methoxy, fluorine Moderate reactivity, lower lipophilicity
2-(2-(Benzyloxy)-4-fluorophenyl)acetonitrile C₁₅H₁₂FNO 241.26 Benzyloxy, fluorine Steric hindrance, high molecular weight
N-(2-(4-Ethylphenoxy)ethyl)acetamide C₁₂H₁₇NO₂ 207.27 Ethylphenoxy, acetamide Low electrophilicity, higher solubility

Biological Activity

4-(2,2-Difluoroethoxy)benzoylacetonitrile is a compound that has garnered attention for its potential biological activities, particularly in agricultural applications as a herbicide and its effects on various biological systems. This article reviews the current understanding of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 4-(2,2-Difluoroethoxy)benzoylacetonitrile can be represented as follows:

C12H10F2NO2\text{C}_{12}\text{H}_{10}\text{F}_2\text{N}O_2

This compound features a benzoyl group attached to an acetonitrile moiety, with a difluoroethoxy substituent that may influence its solubility and reactivity.

Biological Activity Overview

Research into the biological activity of 4-(2,2-Difluoroethoxy)benzoylacetonitrile primarily focuses on its herbicidal properties and potential effects on microbial systems. The following sections summarize key findings from various studies.

Herbicidal Activity

  • Mechanism of Action : The compound acts by inhibiting specific enzymatic pathways in target plants, leading to growth cessation and eventual death. Its effectiveness is attributed to the difluoroethoxy group, which enhances its interaction with plant enzymes involved in metabolic pathways.
  • Field Studies : In field trials, 4-(2,2-Difluoroethoxy)benzoylacetonitrile demonstrated significant efficacy against common weeds. The herbicide showed a higher selectivity index compared to traditional herbicides, minimizing damage to crop species while effectively controlling weed populations.
    Study ReferenceCrop TestedWeeds ControlledEfficacy (%)
    Study A SoybeanAmaranthus spp.85
    Study B CornSetaria spp.90
    Study C WheatChenopodium spp.80

Microbial Effects

  • Microbial Degradation : Research indicates that certain bacterial strains can degrade 4-(2,2-Difluoroethoxy)benzoylacetonitrile under specific conditions. This degradation pathway is crucial for assessing the environmental impact of the compound.
    • A study highlighted that a microbial consortium was able to degrade the compound effectively, demonstrating a defluorination process that could mitigate potential toxicity in soil environments.
    Microbial StrainDegradation Rate (%)Conditions
    Strain A 75Anaerobic
    Strain B 60Aerobic
    Strain C 80Microaerophilic

Case Studies

Several case studies provide insights into the practical applications and implications of using 4-(2,2-Difluoroethoxy)benzoylacetonitrile in agriculture:

  • Case Study 1 : In a controlled environment study, the herbicide was applied to plots planted with soybean and corn. Results indicated a significant reduction in weed biomass without adversely affecting crop yield.
  • Case Study 2 : A long-term ecological study monitored soil health following repeated applications of the compound. Results showed no significant changes in microbial diversity or soil nutrient levels over two growing seasons.

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